molecular formula C20H14Cl2N2O B2686727 1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338964-95-7

1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2686727
CAS RN: 338964-95-7
M. Wt: 369.25
InChI Key: WCIVZHUWXNSBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,6-dichlorophenyl)methyl]-5-(4-methylphenyl)-2-oxo-3-pyridinecarbonitrile is a phenylpyridine.

Scientific Research Applications

  • Synthesis and Derivatives of Pyridine Compounds A study by Al-Issa (2012) explores the synthesis of various pyridine derivatives, including the reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile with different compounds. This process led to the creation of isoquinoline derivatives and various pyrido pyrimidine derivatives, among others. Such synthetic pathways are fundamental in the development of new compounds for potential applications in different fields of research (Al-Issa, 2012).

  • Crystal Structure and Optical Properties Moustafa and Girgis (2007) conducted research on the synthesis and crystal structure determination of specific pyridine derivatives. They analyzed the structural configurations and bond lengths, which is crucial for understanding the physical and chemical properties of these compounds (Moustafa & Girgis, 2007).

  • Junction Characteristics and Optical Functions Zedan, El-Taweel, and El-Menyawy (2020) studied the structural, optical, and junction characteristics of pyridine derivatives. They focused on the thermal, structural, and optical properties and how these compounds can be used in fabricating heterojunctions for potential electronic applications (Zedan, El-Taweel, & El-Menyawy, 2020).

  • Antimicrobial and Antioxidant Activities Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives with a focus on their antimicrobial and antioxidant activities. They performed in silico molecular docking screenings, which suggest potential applications in the field of pharmacology (Flefel et al., 2018).

  • Reactivity and X-Ray Analysis Research by Katritzky et al. (1995) on the reactivity of 2,6-diamino-4-methyl-3-pyridinecarbonitrile, including its conversion and subsequent reactions, provides insights into the structural and reactive aspects of these compounds. This knowledge is essential for applications in chemical synthesis (Katritzky et al., 1995).

  • Synthesis and Spectroscopic Analysis Cetina et al. (2010) synthesized three pyridine derivatives and studied their structures using IR and electronic spectroscopy. Understanding these optical properties can have implications in fields like materials science and photophysics (Cetina et al., 2010).

  • Antifibrotic Activity Evaluation Ismail and Noaman (2005) synthesized substituted 1-(2-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles and evaluated their antifibrotic activity. Studies like this highlight the potential medicinal applications of pyridine derivatives (Ismail & Noaman, 2005).

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-5-(4-methylphenyl)-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O/c1-13-5-7-14(8-6-13)16-9-15(10-23)20(25)24(11-16)12-17-18(21)3-2-4-19(17)22/h2-9,11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIVZHUWXNSBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 3
Reactant of Route 3
1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 4
Reactant of Route 4
1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 5
Reactant of Route 5
1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 6
Reactant of Route 6
1-(2,6-Dichlorobenzyl)-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.